molecular formula C16H13ClN2O2S B2965135 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 313469-51-1

2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2965135
CAS No.: 313469-51-1
M. Wt: 332.8
InChI Key: WJPOLBVIPLUDJP-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a benzothiazole-derived acetamide compound characterized by a 4-chlorophenoxy group and a 3-methyl-substituted dihydrobenzothiazolylidene moiety. Benzothiazole derivatives are widely studied for their diverse biological activities, including anticancer, antibacterial, antifungal, and anthelmintic properties . The acetamide group enhances structural versatility, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-19-13-4-2-3-5-14(13)22-16(19)18-15(20)10-21-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPOLBVIPLUDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares structural motifs with several benzothiazole and thiazolidinone derivatives. Key analogs include:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Core Structure Biological Activity Reference
2-(4-Chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide 4-Cl-phenoxy, 3-methyl-benzothiazolylidene Benzothiazole-acetamide Not explicitly reported
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 3-methylphenyl, benzothiazole Benzothiazole-acetamide Anticancer, antibacterial
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide Thiazolidinone, benzothiazolylamino, 4-Cl-phenoxy Thiazolidinone-acetamide Antitumor (IC₅₀ = 2.1 µM)
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide Thiazolidinone, 4-Cl-3-methylphenoxy Thiazolidinone-acetamide Antimicrobial (MIC = 8–32 µg/mL)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(4-chloro-3-nitrophenyl)methylene]acetohydrazide Benzothiazole-sulfanyl, nitro-phenyl Benzothiazole-hydrazide Not reported

Key Observations:

  • Benzothiazole vs.
  • Substituent Effects: The 4-chlorophenoxy group in the target compound and ’s analog may enhance lipophilicity and membrane permeability compared to phenyl or methylphenyl substituents (). Nitro groups () could increase electrophilicity but may reduce metabolic stability.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : ’s crystal structure reveals O–H⋯N and N–H⋯O interactions critical for lattice stability . The target compound’s imine (C=N) group may participate in similar interactions, influencing solubility and bioavailability.
  • π–π Stacking: Benzothiazole and aromatic substituents (e.g., 4-chlorophenoxy) facilitate π–π stacking, as observed in and , which could enhance DNA intercalation or protein binding .

Q & A

Q. Critical Factors for Yield Optimization :

  • pH Control : Alkaline conditions for substitution; acidic for reduction.
  • Catalyst Selection : Iron powder for nitro reduction minimizes side products .
  • Reaction Monitoring : TLC ensures reaction completion before quenching .

Q. Table 1: Representative Synthesis Steps

StepReagents/ConditionsYield RangeReference
SubstitutionK₂CO₃, DMF, 25°C65-75%
ReductionFe powder, HCl, 80°C70-85%
CondensationCyanoacetic acid, DMF, RT50-60%

How can computational reaction design methodologies improve synthesis efficiency?

Level: Advanced
Methodological Answer:
Computational approaches like those developed by ICReDD integrate quantum chemical calculations and machine learning to:

  • Predict Reaction Pathways : Identify low-energy intermediates and transition states .
  • Optimize Conditions : Screen solvents, catalysts, and temperatures in silico to reduce trial-and-error experimentation .
  • Feedback Loops : Experimental data refine computational models, accelerating discovery of novel routes (e.g., for benzothiazole derivatives) .

Q. Example Workflow :

Use density functional theory (DFT) to model reaction energetics.

Apply Monte Carlo algorithms to explore parameter spaces (e.g., solvent polarity, steric effects).

Validate predictions via small-scale experiments.

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorophenoxy groups) and confirms E-configuration of the benzothiazole ring .
  • FT-IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. Data Interpretation Tips :

  • Compare experimental shifts with simulated spectra from computational tools (e.g., ACD/Labs) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .

How can researchers resolve discrepancies in solubility data across experimental setups?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Solvent Purity : Residual solvents (e.g., DMF) alter solubility. Use HPLC-grade solvents and Karl Fischer titration for moisture control .
  • Crystallinity : Amorphous vs. crystalline forms affect solubility. Characterize polymorphs via XRPD .
  • pH Effects : Ionizable groups (e.g., acetamide) require buffered solutions for consistent measurements .

Case Study :
A 2021 study resolved solubility inconsistencies by standardizing protocols:

Pre-saturate solvents with the compound.

Use dynamic light scattering (DLS) to monitor aggregation.

Validate with UV-Vis spectroscopy at λmax .

What strategies assess the compound’s interactions with biological targets?

Level: Basic
Methodological Answer:

  • Molecular Docking : Predict binding affinities to enzymes (e.g., kinases) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) .
  • In Vitro Assays : Measure IC₅₀ in enzyme inhibition studies (e.g., acetylcholinesterase) .

Q. Table 2: Example Biological Targets

TargetAssay TypeKey FindingReference
Kinase XSPRKD = 12 nM
CYP450FluorometricIC₅₀ = 5 µM

How to design experiments evaluating toxicity in preclinical models?

Level: Advanced
Methodological Answer:

  • Acute Toxicity : OECD Guideline 423: Dose escalation in Wistar rats (e.g., 50–2000 mg/kg) with 14-day observation .
  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay in bone marrow .
  • Metabolic Stability : LC-MS/MS quantifies hepatic clearance in microsomal incubations .

Q. Key Considerations :

  • Include positive controls (e.g., cyclophosphamide for genotoxicity).
  • Use nonlinear mixed-effects modeling (NONMEM) for pharmacokinetic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.